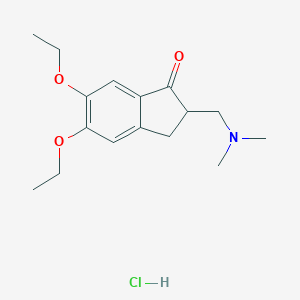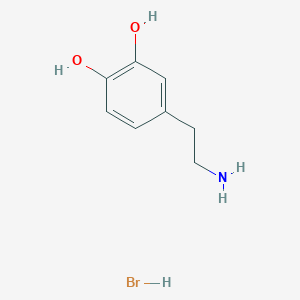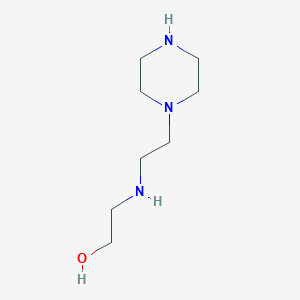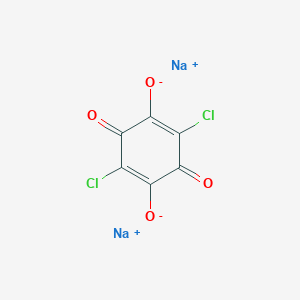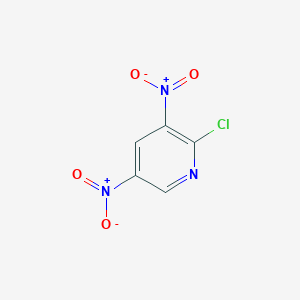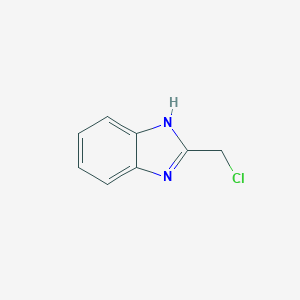
2-Chloromethylbenzimidazole
Vue d'ensemble
Description
2-Chloromethylbenzimidazole is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. It is characterized by a benzimidazole ring substituted with a chloromethyl group at the second position. This structure has been utilized to create a range of derivatives with potential applications in medicinal chemistry and agriculture.
Synthesis Analysis
The synthesis of 2-chloromethylbenzimidazole derivatives has been explored in several studies. For instance, novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and their corresponding 2H-ones were synthesized through the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole, showing significant DNA-topoisomerase I inhibitory activity . Additionally, a series of substituted 2-thiomethylbenzimidazoles and other derivatives were synthesized by reacting 2-chloromethylbenzimidazole with various nucleophiles, demonstrating antifungal activity against several fungi .
Molecular Structure Analysis
The molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was extensively studied using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. The compound crystallizes in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds. DFT calculations were employed to optimize the geometrical structure and to analyze the vibrational frequencies, natural bonding orbitals, and frontier molecular orbitals .
Chemical Reactions Analysis
2-Chloromethylbenzimidazole undergoes various chemical reactions, forming charge transfer complexes, as seen in the reaction with chloranilic acid. Spectrophotometric and thermodynamic studies of this complex were conducted, revealing important parameters such as formation constant, molar extinction coefficient, and free energy changes . Reactions with ammonia and amines have yielded nitriles, amidines, and carboxyanilides, highlighting the reactivity of the chloromethyl group . Furthermore, nucleophilic displacements of chlorine by water, alcohols, phenols, and their sulfur analogues have been described, showcasing the special reactivity of the trichloromethyl group in 2-chloromethylbenzimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloromethylbenzimidazole and its derivatives have been characterized using various analytical techniques. For example, the charge transfer complex formed with chloranilic acid was studied for its thermodynamic stability using TGA and DTA, indicating its potential for use in analytical chemistry . The compound's antibacterial activity was also assessed, with some derivatives showing 100% inhibition of fungal growth at certain concentrations . Additionally, 2-chloromethylbenzimidazole has been used as a chromogenic reagent in thin-layer chromatography, demonstrating its utility in the detection of heteroaromatic compounds .
Applications De Recherche Scientifique
Corrosion Inhibition
2-Chloromethylbenzimidazole (2-CBI) shows significant potential in the field of corrosion inhibition. For instance, Zhou et al. (2021) discovered that a combination of 2-CBI and potassium iodide notably enhances the corrosion inhibition efficiency for mild steel in hydrochloric acid, reaching an efficiency of up to 96.15% (Zhou et al., 2021). Similarly, Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including 2-CBI, as corrosion inhibitors, confirming their effectiveness through computational methods (Obot & Obi-Egbedi, 2010).
Fungicidal Activity
2-CBI also exhibits fungicidal properties. Madkour et al. (2006) synthesized various derivatives of 2-CBI and found some to completely inhibit fungal growth at concentrations ranging from 200-1000 ppm (Madkour et al., 2006).
Synthesis and Characterization
In the realm of chemical synthesis and analysis, 2-CBI plays a pivotal role. Patil et al. (2016) investigated the synthesis of 2-CBI derivatives for antibacterial activities, demonstrating their potential in creating new antimicrobial agents (Patil et al., 2016). Abdireimov et al. (2013) studied the synthesis and arylsulfonation of 2-CBI, contributing to the understanding of its chemical behavior and potential applications (Abdireimov et al., 2013).
Analytical Chemistry
2-CBI has been utilized in analytical chemistry as well. Konopski and Kiełczewska (2012) explored its use as a chromogenic reagent in thin-layer chromatography, demonstrating its effectiveness in detecting heteroaromatic nitrogen compounds (Konopski & Kiełczewska, 2012).
Pharmaceutical Research
While avoiding details on drug use and side effects, it's important to note that 2-CBI and its derivatives have been investigated in pharmaceutical research. Bauer et al. (2011) identified 2-CBI derivatives effective against Candida spp., highlighting their potential in developing new antimycotic agents (Bauer et al., 2011).
Green Chemistry
Dudd et al. (2003) explored the synthesis of benzimidazoles, including 2-CBI, in high-temperature water, demonstrating an environmentally friendly approach to chemical synthesis (Dudd et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer . The anticancer activity of benzimidazoles is believed to be influenced by the substitution pattern around the nucleus .
Mode of Action
It is known that the linker group and substitution at n-1, c-2, c-5, and c-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, contributing to their diverse anticancer activities .
Pharmacokinetics
The compound’s molecular weight of 16661 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer .
Action Environment
The compound’s melting point of 146-148 °c (dec) (lit) suggests that it may be stable under a wide range of environmental conditions.
Propriétés
IUPAC Name |
2-(chloromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMLMLQATWNZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197554 | |
| Record name | 2-Chloromethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethylbenzimidazole | |
CAS RN |
4857-04-9 | |
| Record name | 2-(Chloromethyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloromethylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloromethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-chloromethylbenzimidazole cleave peptide bonds?
A1: Yes, alkylation of the N-terminal amino acid in a polypeptide by 2-chloromethylbenzimidazole can lead to intramolecular attack by the imidazole moiety on the peptide bond, resulting in cleavage and a tagged amino acid. This property was demonstrated with several dipeptides. []
Q2: What is the molecular formula and weight of 2-chloromethylbenzimidazole?
A2: The molecular formula is C8H7ClN2, and the molecular weight is 166.61 g/mol.
Q3: What spectroscopic techniques are used to characterize 2-chloromethylbenzimidazole and its derivatives?
A3: Researchers commonly utilize infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and mass spectrometry (MS) for structural characterization. [, , , , , , , ]
Q4: How does 2-chloromethylbenzimidazole perform as a corrosion inhibitor for mild steel in hydrochloric acid?
A4: Studies using potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS) demonstrate that 2-chloromethylbenzimidazole exhibits corrosion inhibition properties for mild steel in hydrochloric acid solutions. [, ]
Q5: Does the addition of potassium iodide enhance the corrosion inhibition efficiency of 2-chloromethylbenzimidazole?
A5: Yes, combining potassium iodide with 2-chloromethylbenzimidazole demonstrates a synergistic effect, significantly improving the inhibition efficiency for mild steel in hydrochloric acid. []
Q6: Can 2-chloromethylbenzimidazole be used in the synthesis of biologically active compounds?
A6: Yes, 2-chloromethylbenzimidazole serves as a building block in synthesizing various heterocyclic compounds with potential biological activities, including:
- 2-amino-3-cyano-4H-chromenes/pyrans: Synthesized using binuclear dioxidomolybdenum(VI) complexes incorporating 2-chloromethylbenzimidazole. []
- 2,4,5-Trisubstituted-1H-imidazoles: Synthesized using polymer-supported oxidovanadium(IV) complexes containing 2-chloromethylbenzimidazole derivatives. []
- 3,5-Bis (Arylidene)-4-Piperidones: Synthesized via a domino reaction catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acetate [DBUH][OAc], with 2-chloromethylbenzimidazole as a reactant, showing antitubercular potential. []
Q7: Does the presence of an imino-hydrogen in 2-chloromethylbenzimidazole affect its reactivity in the Horner reaction?
A7: Yes, the imino-hydrogen of the imidazole ring appears to hinder the Horner reaction with 2-chloromethylbenzimidazole, as evidenced by the successful reaction of its N-ethyl derivative. []
Q8: How is density functional theory (DFT) used to study 2-chloromethylbenzimidazole and its derivatives?
A8: DFT calculations, particularly using the B3LYP/6-31G (d, p) basis set, provide insights into the structural properties and electronic characteristics of 2-chloromethylbenzimidazole and its derivatives, aiding in understanding their reactivity and potential applications. [, ]
Q9: Have quantitative structure-property relationship (QSAR) models been developed for 2-chloromethylbenzimidazole derivatives?
A9: Yes, QSAR models based on quantum chemical descriptors have been developed to predict the corrosion inhibition efficiency of nitrogen-containing heterocyclic compounds, including 2-chloromethylbenzimidazole. []
Q10: How does the introduction of a nitro group affect the anthelmintic activity of 2-chloromethylbenzimidazole derivatives?
A10: Studies on the anthelmintic activity of 2-chloromethylbenzimidazole derivatives against Haemonchus contortus showed that incorporating a nitro group significantly enhances their activity. []
Q11: Does alkyl chain length at the 1-position of benzimidazole influence the enantioselectivity of asymmetric phase-transfer reactions catalyzed by cinchona alkaloid-derived quaternary ammonium salts?
A11: Research on chiral phase-transfer catalysts derived from cinchona alkaloids and 2-chloromethylbenzimidazole suggests that longer alkyl chains at the 1-position of the benzimidazole moiety can lead to higher enantioselectivities in asymmetric alkylations. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


